5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a hydrazine derivative with a carbonyl compound, followed by cyclization and introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione would need to be determined through experimental studies.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazole derivatives
- 3,4,5-Trimethoxyphenyl derivatives
- Trifluoromethyl-substituted compounds
Uniqueness
The uniqueness of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
325994-83-0 |
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Molecular Formula |
C13H13F3N4O3S |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13F3N4O3S/c1-21-8-4-7(5-9(22-2)10(8)23-3)6-17-20-11(13(14,15)16)18-19-12(20)24/h4-6H,1-3H3,(H,19,24)/b17-6+ |
InChI Key |
BVXJUZARXFRZHU-UBKPWBPPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
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